2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an indolizine core substituted with an amino group, an ethoxybenzoyl group, and a carboxamide group, making it a molecule of interest for various scientific research applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can modulate the receptor’s activity and trigger a cascade of biochemical reactions .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including the modulation of immune response, inhibition of viral replication, reduction of inflammation, and suppression of cancer cell proliferation .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels . These effects could include changes in gene expression, modulation of signal transduction pathways, and alterations in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method is the condensation of 4-ethoxybenzoyl chloride with 2-aminoindolizine-1-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indolizine core, particularly at positions 5 and 7.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated indolizine derivatives.
Scientific Research Applications
2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Uniqueness
2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is unique due to the presence of the ethoxy group, which can influence its lipophilicity, bioavailability, and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the benzoyl group .
Properties
IUPAC Name |
2-amino-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-12-8-6-11(7-9-12)17(22)16-15(19)14(18(20)23)13-5-3-4-10-21(13)16/h3-10H,2,19H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBWMEYNOVOXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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